6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine is a chemical compound with the molecular formula C14H14N4O2S and a molecular weight of 302.3516 . This compound is of interest due to its unique structure, which combines a purine base with a methoxyphenoxyethylsulfanyl group, potentially offering diverse chemical and biological properties.
Preparation Methods
The synthesis of 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 2-(2-methoxyphenoxy)ethylsulfanyl intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate ethylating agent to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with a thiolating agent to introduce the sulfanyl group.
Coupling with a purine derivative: The intermediate is then coupled with a purine derivative under suitable conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol or other reduced forms.
Scientific Research Applications
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activity.
Biology: Researchers study this compound for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxyethylsulfanyl group may enhance the compound’s ability to bind to these targets, potentially modulating their activity. The purine base can interact with nucleic acids or proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar compounds to 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine include other purine derivatives with different substituents. These compounds may have varying biological activities and chemical properties. Some examples include:
6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine: Similar structure but with a methyl group instead of a methoxy group.
6-[2-(2-ethoxyphenoxy)ethylsulfanyl]-7H-purine: Similar structure but with an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H14N4O2S |
---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine |
InChI |
InChI=1S/C14H14N4O2S/c1-19-10-4-2-3-5-11(10)20-6-7-21-14-12-13(16-8-15-12)17-9-18-14/h2-5,8-9H,6-7H2,1H3,(H,15,16,17,18) |
InChI Key |
RECFDWBJJSFKPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.